{7-Azabicyclo[2.2.1]heptan-1-yl}methanolhydrochloride
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Overview
Description
{7-Azabicyclo[2.2.1]heptan-1-yl}methanolhydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its azabicycloheptane core, which is a bridged heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-Azabicyclo[2.2.1]heptan-1-yl}methanolhydrochloride typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of palladium catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{7-Azabicyclo[2.2.1]heptan-1-yl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the bicyclic structure.
Major Products
The major products formed from these reactions include oxygenated derivatives, reduced alcohols or amines, and substituted bicyclic compounds. These products can be further utilized in various applications.
Scientific Research Applications
{7-Azabicyclo[2.2.1]heptan-1-yl}methanolhydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: The compound has potential therapeutic applications due to its interaction with biological targets.
Industry: It is used in the production of various chemicals and materials, leveraging its unique structure and reactivity.
Mechanism of Action
The mechanism of action of {7-Azabicyclo[2.2.1]heptan-1-yl}methanolhydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways . This interaction is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptane: A similar compound with a bridged heterocyclic structure, found in epibatidine.
2-Azabicyclo[2.2.1]heptane: Another related compound with a slightly different structure and reactivity.
Uniqueness
{7-Azabicyclo[221]heptan-1-yl}methanolhydrochloride is unique due to its specific substitution pattern and the presence of the methanol group
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-1-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7-3-1-6(8-7)2-4-7;/h6,8-9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFULWJULKJHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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